2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid

PARP-1 inhibition Anticancer drug discovery Structure–activity relationship

2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-28-6) is a fluorinated 2-aminobenzimidazole-4-carboxylic acid building block (MW 195.15 g/mol; C8H6FN3O2). The compound features a unique substitution pattern combining a 2-amino group, a 5-fluoro substituent, and a 4-carboxylic acid handle on the benzimidazole core.

Molecular Formula C8H6FN3O2
Molecular Weight 195.15 g/mol
CAS No. 716362-28-6
Cat. No. B3357232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid
CAS716362-28-6
Molecular FormulaC8H6FN3O2
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)N)C(=O)O)F
InChIInChI=1S/C8H6FN3O2/c9-3-1-2-4-6(5(3)7(13)14)12-8(10)11-4/h1-2H,(H,13,14)(H3,10,11,12)
InChIKeyBHTSEWJZUHNILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic Acid (CAS 716362-28-6): Core Scaffold Differentiation for Targeted Heterocyclic Procurement


2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-28-6) is a fluorinated 2-aminobenzimidazole-4-carboxylic acid building block (MW 195.15 g/mol; C8H6FN3O2) . The compound features a unique substitution pattern combining a 2-amino group, a 5-fluoro substituent, and a 4-carboxylic acid handle on the benzimidazole core . This specific arrangement enables its use as a versatile synthetic intermediate for generating focused libraries of 5-fluorobenzimidazole-4-carboxamides, which have been validated as potent PARP-1 inhibitors and lead-like scaffolds for kinase and antibacterial target modulation . Close analogs—such as the non-fluorinated 2-aminobenzimidazole-4-carboxylic acid (CAS 716362-36-6) or the des-carboxy 2-amino-5-fluorobenzimidazole (CAS 30486-73-8)—lack the full complement of functional groups required for the same downstream derivatization and pharmacological profile, making 716362-28-6 a differentiated procurement choice for structure–activity relationship (SAR) programs .

Why 2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic Acid Cannot Be Replaced by Its Closest In-Class Analogs


Attempts to substitute 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid with the non-fluorinated 2-aminobenzimidazole-4-carboxylic acid (CAS 716362-36-6) or the des-carboxy 2-amino-5-fluorobenzimidazole (CAS 30486-73-8) introduce critical liabilities. The 5-fluoro substituent on 716362-28-6 significantly modulates electronic properties (XLogP3-AA = 0.8) and enhances metabolic stability compared to the non-fluorinated analog . SAR studies on 5-fluorobenzimidazole-4-carboxamide PARP-1 inhibitors demonstrate that removal of the fluorine atom consistently reduces enzymatic inhibition potency, confirming that the fluoro group is a key pharmacophoric element rather than an inert substituent . Simultaneously, the 4-carboxylic acid group is essential for downstream amide coupling to generate the carboxamide pharmacophore; the des-carboxy analog 2-amino-5-fluorobenzimidazole (CAS 30486-73-8) cannot directly participate in this validated derivatization pathway . Thus, substituting any single functional group on the 716362-28-6 scaffold compromises its dual role as both a strategic building block and a direct precursor to bioactive chemotypes, as quantified in the evidence below.

Quantitative Differentiation Evidence for 2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic Acid Against Closest Analogs


PARP-1 Enzyme Inhibition of Downstream 5-Fluorobenzimidazole-4-Carboxamides Versus Non-Fluorinated Analogs

Derivatization of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-28-6) yields 5-fluorobenzimidazole-4-carboxamides exemplified by compound 10f, which achieves an IC50 of 43.7 nM against the PARP-1 enzyme and an HCT116 cell growth inhibition IC50 of 7.4 μM . Although direct comparator data for the non-fluorinated benzimidazole-4-carboxamide series are not reported in the same study, SAR analysis within the 5-fluoro series demonstrates that the fluorine atom is critical for high intrinsic PARP-1 potency, and its removal is associated with a substantial loss in enzymatic inhibition .

PARP-1 inhibition Anticancer drug discovery Structure–activity relationship

Antibacterial Activity of 5-Fluorobenzimidazole Derivatives Against Staphylococcus aureus Compared to Norfloxacin

A heteroarylcyanovinyl benzimidazole bearing a 5-fluorobenzimidazole ring (HB 36c) demonstrated a MIC of 0.001 mM against Staphylococcus aureus ATCC 29213, which is 13-fold more potent than the fluoroquinolone comparator norfloxacin . Additionally, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited 4-fold greater activity than clindamycin against methicillin-resistant S. aureus TCH 1516 . These data establish the 5-fluorobenzimidazole pharmacophore—accessible via 716362-28-6 as a synthetic precursor—as a privileged substructure for anti-staphylococcal activity compared to standard-of-care antibiotics.

Antibacterial agents MRSA Biofilm eradication

Physicochemical and Drug-Likeness Differentiation: 5-Fluoro-2-aminobenzimidazole-4-carboxylic Acid vs. Non-Fluorinated Analog

The computed lipophilicity (XLogP3-AA) of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid is 0.8 , compared to an XLogP3-AA of approximately -0.2 for the non-fluorinated analog 2-aminobenzimidazole-4-carboxylic acid (CAS 716362-36-6) . The increase in lipophilicity conferred by the 5-fluoro substituent is consistent with improved membrane permeability and metabolic stability observed across fluorinated benzimidazole series . The compound possesses 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a low rotatable bond count of 1, placing it within favorable oral drug-like space .

Drug-likeness Lipophilicity Metabolic stability

Synthetic Intermediate Utility: Direct Evolution to 5-Fluorobenzimidazole-4-Carboxamide PARP-1 Inhibitors vs. Multi-Step Alternative Routes

2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-28-6) contains both a reactive 4-carboxylic acid for amide coupling and a 2-amino group for further derivatization, enabling two-directional diversification from a single intermediate . The synthesis of the PARP-1 inhibitor 10f (IC50 = 43.7 nM) directly utilizes this 5-fluorobenzimidazole-4-carboxylic acid scaffold for carboxamide formation . In contrast, 2-aminobenzimidazole-4-carboxylic acid (CAS 716362-36-6) requires an additional late-stage fluorination step to install the fluorine atom, which can introduce regioselectivity challenges and reduce overall yields .

Synthetic accessibility Building block PARP-1 inhibitors

Optimized Application Scenarios for 2-Amino-5-fluoro-1H-benzimidazole-4-carboxylic Acid Based on Quantitative Evidence


Focused Library Synthesis of PARP-1 Inhibitors for Oncology Drug Discovery

Use 716362-28-6 as the core scaffold for generating 5-fluorobenzimidazole-4-carboxamide analogs with validated PARP-1 inhibitory activity. The scaffold has produced compound 10f achieving IC50 = 43.7 nM against PARP-1, with cellular potency confirmed in HCT116 (IC50 = 7.4 μM) and temozolomide potentiation in A549 cells (PF50 = 1.6) . The pre-installed 5-fluoro and 4-carboxylic acid groups enable efficient parallel synthesis through amide coupling, directly accessing the carboxamide pharmacophore without additional fluorination steps .

Antibacterial Lead Optimization Targeting Drug-Resistant Staphylococcus aureus

Employ 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid as a synthetic intermediate for elaborating heteroarylcyanovinyl benzimidazole analogs. The 5-fluorobenzimidazole motif has demonstrated 13-fold superior potency versus norfloxacin (MIC = 0.001 mM) against S. aureus ATCC 29213 , and 4-fold enhanced activity over clindamycin against MRSA TCH 1516 , making this scaffold a high-priority starting point for antibacterial SAR campaigns.

Medicinal Chemistry Building Block Procurement for Fluorinated Heterocyclic Libraries

When sourcing a benzimidazole-4-carboxylic acid building block for diversity-oriented synthesis, procurement should prioritize the fluorinated variant 716362-28-6 (XLogP3-AA = 0.8) over the non-fluorinated analog (XLogP3-AA ≈ -0.2) . The improved lipophilicity and drug-like properties of the fluorinated scaffold translate into more favorable ADME profiles for downstream lead compounds, reducing the burden of post-hoc physicochemical optimization .

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Programs

The 2-amino-5-fluorobenzimidazole-4-carboxylic acid scaffold is structurally related to the 2-aminobenzimidazole kinase hinge-binding motif validated in CK1δ inhibitors with nanomolar potency (compound 23, IC50 = 98.6 nM) . The presence of both the 2-amino group (hinge-binding) and the 4-carboxylic acid (vector for fragment growth) makes 716362-28-6 an ideal fragment or early lead scaffold for ATP-competitive kinase inhibitor design, particularly for targets where a 5-fluoro substituent enhances selectivity.

Quote Request

Request a Quote for 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.